molecular formula C6H5BrClNO B3222106 2-Bromo-3-chloro-6-methoxypyridine CAS No. 1211515-77-3

2-Bromo-3-chloro-6-methoxypyridine

Cat. No.: B3222106
CAS No.: 1211515-77-3
M. Wt: 222.47 g/mol
InChI Key: UUXXKGYFVQVDDL-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are indispensable tools in the arsenal (B13267) of synthetic organic chemists. Their significance stems from their ability to participate in a wide range of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom on the pyridine ring provides a reactive handle for reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. nih.govresearchgate.net These reactions are fundamental to the construction of complex molecules, including many of the top-selling pharmaceuticals. sigmaaldrich.com

The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, influences the reactivity of the attached halogens. rsc.org This electronic property, combined with the specific halogen present, dictates the conditions required for successful coupling reactions. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of dihalogenated pyridines. bldpharm.com

Furthermore, halogenated pyridines serve as precursors for a variety of other functional groups through nucleophilic aromatic substitution reactions. The ability to displace a halide with nucleophiles such as amines, alkoxides, and thiols provides a direct route to highly functionalized pyridine cores. These cores are prevalent in biologically active compounds, highlighting the importance of halogenated pyridines in medicinal chemistry. sigmaaldrich.comrsc.org

Positional Isomerism and its Impact on Reactivity in Dihalogenated Methoxypyridines

Positional isomerism plays a critical role in determining the chemical reactivity of dihalogenated methoxypyridines. The relative positions of the halogen and methoxy (B1213986) substituents on the pyridine ring influence the electronic environment of the carbon-halogen bonds and the steric accessibility of each position. This, in turn, dictates the regioselectivity of subsequent chemical transformations.

In the case of bromo-chloro-methoxypyridines, several positional isomers exist, each with a distinct reactivity pattern. For example, in 2-bromo-6-chloropyridine (B1266251) derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, tend to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent manipulations. bldpharm.com Conversely, nucleophilic aromatic substitution reactions on similar scaffolds can sometimes lead to mixtures of products, depending on the reaction conditions and the specific nucleophile used. bldpharm.com

The methoxy group, being an electron-donating group, can also influence the reactivity of the pyridine ring. Its position relative to the halogens can modulate the electron density at the carbon atoms bearing the halogens, thereby affecting the rates of both cross-coupling and nucleophilic substitution reactions.

To illustrate the differences imparted by positional isomerism, the table below compares 2-bromo-3-chloro-6-methoxypyridine with some of its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound1211515-77-3C₆H₅BrClNO222.47Bromo at C2, Chloro at C3, Methoxy at C6
3-Bromo-2-chloro-6-methoxypyridine777931-67-6C₆H₅BrClNO222.47Bromo at C3, Chloro at C2, Methoxy at C6
2-Bromo-6-chloro-3-methoxypyridine1256819-37-0C₆H₅BrClNO222.47Bromo at C2, Chloro at C6, Methoxy at C3

This table showcases the isomeric variations, each of which is expected to exhibit unique reactivity in synthetic applications.

Historical Context and Evolution of Research on this compound and Related Architectures

The study of pyridine and its derivatives dates back to the 19th century, but the development of sophisticated synthetic methodologies in the 20th and 21st centuries has truly unlocked their potential. The advent of transition metal-catalyzed cross-coupling reactions, for which the Nobel Prize in Chemistry was awarded in 2010, was a watershed moment for the field. These reactions provided a reliable and versatile way to functionalize halogenated heterocycles like pyridine.

Research into polysubstituted pyridines, such as this compound, is a more recent development, driven by the increasing demand for complex and highly specific molecules in drug discovery and materials science. The ability to introduce multiple, different functional groups onto a pyridine scaffold with high regioselectivity is a key objective in modern organic synthesis.

The evolution of research in this area has been characterized by a move towards more efficient and selective reactions. Early methods for pyridine functionalization often required harsh conditions and suffered from a lack of selectivity. In contrast, contemporary approaches focus on the use of tailored catalysts and reaction conditions to achieve precise control over which position on the pyridine ring reacts. The synthesis and application of compounds like this compound are a testament to this progress, providing chemists with the building blocks needed to construct the next generation of functional molecules. While specific historical accounts of this compound are not extensively documented, its emergence is intrinsically linked to the broader advancements in heterocyclic chemistry and catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloro-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXXKGYFVQVDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297887
Record name 2-Bromo-3-chloro-6-methoxypyridine
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Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-77-3
Record name 2-Bromo-3-chloro-6-methoxypyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloro-6-methoxypyridine
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Synthetic Methodologies for 2 Bromo 3 Chloro 6 Methoxypyridine

De Novo Synthetic Routes to the 2-Bromo-3-chloro-6-methoxypyridine Scaffold

The construction of the this compound core can be approached by building the substitution pattern on an existing pyridine (B92270) ring. This involves sequential introduction of the required functional groups, leveraging their directing effects and reactivity.

A common strategy for synthesizing highly substituted pyridines involves the stepwise functionalization of a simpler, commercially available pyridine derivative. libretexts.org The order of introduction of the substituents is critical for success. One plausible pathway could commence with a pre-functionalized pyridine, such as 2,6-dihalopyridine or a methoxypyridine derivative, followed by sequential halogenation and/or methoxylation steps.

For instance, starting from 2,6-dibromopyridine (B144722), one could first introduce the chloro group at the 3-position and then selectively substitute one of the bromine atoms with a methoxy (B1213986) group. The synthesis of 2,6-disubstituted aminopyridines from 2,6-dibromopyridine demonstrates the feasibility of selective substitution at the 6-position. georgiasouthern.edu

Another approach could start with 3-hydroxypyridine (B118123). Bromination at the 2-position yields 2-bromo-3-hydroxypyridine (B45599), which can then be methoxylated to give 2-bromo-3-methoxypyridine (B21398). prepchem.comgoogle.com Subsequent chlorination at a vacant position, potentially directed by the existing substituents, would be the final step. A patent describes the preparation of 2-bromo-3-hydroxypyridine from 3-hydroxypyridine with a 70% yield, which is then converted to 2-bromo-3-methoxypyridine in 75% yield. google.com

Starting MaterialIntermediateProductReagents and ConditionsYieldReference
3-Hydroxypyridine2-Bromo-3-hydroxypyridine-1. NaOH, H₂O, -10 to 0°C2. Br₂70% google.com
2-Bromo-3-pyridinol-2-Bromo-3-methoxypyridineKOH, DMSO, CH₃I, 55-60°C68% prepchem.com
2-Bromo-3-hydroxy-6-methylpyridine-2-Bromo-3-methoxy-6-methylpyridine (B185322)K₂CO₃, Iodomethane, Acetone, Reflux88.3% chemicalbook.com
2,6-Dibromopyridine-2-Bromo-6-methylaminopyridineMethylamine, High T & P54.1% georgiasouthern.edu

Orthogonal synthesis, where each functional group is introduced without affecting the others, is key to building the target molecule. This can be achieved through a combination of directed metalation and cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds in cross-coupling reactions is a well-established principle that can be exploited. For example, a bromo-chloropyridine intermediate can undergo chemoselective cross-coupling at the more reactive C-Br bond. rsc.org

A potential strategy could involve:

Starting with a dichloropyridine, such as 2,5-dichloropyridine (B42133) or 2,6-dichloropyridine.

Selective bromination at the desired position.

Nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The position of the methoxy group introduction would be dictated by the activation provided by the electron-withdrawing halogens and the pyridine nitrogen.

Alternatively, directed lithiation offers a powerful tool for regioselective functionalization. nih.govrsc.org A directing group can guide a strong base (like BuLi or LDA) to deprotonate a specific position, which can then be trapped with an electrophile (e.g., a chlorinating or brominating agent). For example, the chlorine atom in 2-chloropyridine (B119429) can direct metallation to the 3-position. rsc.org A BuLi-LiDMAE superbase has been shown to promote unprecedented regioselective C-6 lithiation of 2-chloropyridine. researchgate.net

Regioselective Halogenation Techniques

Achieving the desired 2-bromo-3-chloro arrangement on a 6-methoxypyridine ring requires precise control over halogenation reactions. The inherent reactivity of the pyridine ring often leads to a mixture of products unless specific strategies are employed. acs.orgacs.org

Directed halogenation is a powerful method for controlling regioselectivity. This can involve either electrophilic halogenation on an activated ring or trapping a site-selectively generated organometallic intermediate with a halogen source.

Electrophilic Halogenation: The electron-deficient nature of pyridine makes electrophilic aromatic substitution difficult, often requiring harsh conditions. acs.org However, activating groups, such as an amino or methoxy group, can facilitate this reaction. The regioselectivity is then governed by the directing effect of the activating group. For instance, electrochemical bromination has been achieved at the meta-position of pyridine derivatives by using a directing amino group. acs.orgnih.govacs.org

Halogenation via Metalation: A more versatile method is directed ortho-metalation, where a substituent directs deprotonation at an adjacent carbon. The resulting pyridyl anion is then quenched with an electrophilic halogen source (e.g., C₂Cl₆ for chlorination, or 1,2-dibromoethane (B42909) for bromination). The chlorine atom in 2-chloropyridine has been used to direct lithiation to the C-3 position, enabling the synthesis of 2-chloro-3-substituted pyridines. rsc.org

PrecursorHalogenation MethodReagent(s)ProductYieldReference
2-AminopyridineElectrochemical BrominationTBABr, LiClO₄, MeCN/HOAc2-Amino-5-bromopyridine95% acs.org
Pyridine N-OxideChlorinationPhosphine (B1218219) I, LiCl4-Chloropyridine91% nih.gov
Pyridine N-OxideBrominationPhosphine I, LiBr, TfOH4-Bromopyridine71% nih.gov
2-ChloropyridineDirected Metalation then CarbonylationLDA, THF; then DMF2-Chloro-3-pyridinecarboxaldehyde80% rsc.org

The 6-methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho (C-5) and para (C-3) positions relative to the methoxy group. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, especially at the ortho (C-2, C-6) and para (C-4) positions.

When performing halogenation on a 6-methoxypyridine precursor, the outcome will be a result of the combined directing effects of the nitrogen atom and the methoxy group. The presence of the methoxy group at C-6 would strongly favor electrophilic attack at C-3 and C-5. To achieve the 2-bromo-3-chloro substitution pattern, a strategy that circumvents simple electrophilic aromatic substitution is likely necessary. This could involve:

Starting with a 6-methoxypyridine.

Directed lithiation/bromination at the 2-position. This might be challenging due to the directing effect of the methoxy group towards the 5-position.

Chlorination at the 3-position. This step would be favored electronically by the 6-methoxy group.

The use of specific halogenating agents can also influence regioselectivity. N-halosuccinimides (NCS, NBS) in fluorinated solvents like hexafluoroisopropanol have been shown to provide high regioselectivity in the halogenation of various heterocycles. nih.gov

Methoxylation Strategies in the Synthesis of this compound

The introduction of the methoxy group is a crucial step in the synthesis. This is typically achieved either by Williamson ether synthesis from a corresponding hydroxypyridine or by nucleophilic aromatic substitution (SNAr) of a halide.

Williamson Ether Synthesis: This method involves the deprotonation of a hydroxypyridine to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate. The synthesis of 2-bromo-3-methoxypyridine from 2-bromo-3-pyridinol is a direct example of this approach, using KOH as the base and methyl iodide as the methyl source. prepchem.com Similarly, 2-bromo-3-methoxy-6-methylpyridine has been synthesized from its corresponding 3-hydroxy precursor using potassium carbonate as the base. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): In this approach, a halide on the pyridine ring is displaced by a methoxide (B1231860) nucleophile (e.g., sodium methoxide). The SNAr reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. In a 2,3-dihalopyridine system, the halide at the 2-position is generally more activated towards nucleophilic attack than one at the 3-position due to proximity to the ring nitrogen. Furthermore, bromide is typically a better leaving group than chloride in SNAr reactions. Therefore, in a potential precursor like 2,6-dibromo-3-chloropyridine, selective methoxylation at the 6-position could be a viable route to the final product.

Reaction TypeSubstrateReagentsProductYieldReference
Williamson Ether Synthesis2-Bromo-3-pyridinolKOH, CH₃I, DMSO2-Bromo-3-methoxypyridine68% prepchem.com
Williamson Ether Synthesis2-Bromo-3-hydroxy-6-methylpyridineK₂CO₃, CH₃I, Acetone2-Bromo-3-methoxy-6-methylpyridine88.3% chemicalbook.com
Nucleophilic Amination (SNAr Analogue)3-MethoxypyridinePiperidine, NaH, LiI3-(Piperidin-1-yl)pyridine88% ntu.edu.sg

Reactivity Profile and Transformational Chemistry of 2 Bromo 3 Chloro 6 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental transformation for introducing a variety of functional groups. In 2-Bromo-3-chloro-6-methoxypyridine, the presence of two different halogen atoms raises questions of regioselectivity.

Preferential Displacement of Halogens and Regioselectivity Studies

The regioselectivity of SNAr reactions on dihalopyridines is influenced by the nature of the halogen and the electronic effects of other substituents on the ring. Generally, the order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in many other substitution reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive electron withdrawal. masterorganicchemistry.com

In the case of this compound, the chlorine atom at the 2-position is activated by the electron-withdrawing nitrogen atom of the pyridine ring. The bromine at the 3-position is less activated. Therefore, nucleophilic attack would be expected to preferentially occur at the 2-position, leading to the displacement of the chloride.

While specific studies on the SNAr reactivity of this compound are not extensively documented in the literature, related examples, such as the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860), demonstrate that nucleophilic substitution on a halogenated pyridine is a viable synthetic strategy. nih.gov

Influence of the Methoxy (B1213986) Group on SNAr Pathways

The methoxy group at the 6-position plays a significant role in the SNAr reactivity of the molecule. As an electron-donating group, it can influence the electron density of the pyridine ring and the stability of the Meisenheimer intermediate. The methoxy group can donate electron density through resonance, which can either activate or deactivate the ring towards nucleophilic attack depending on the position of substitution. In this case, the methoxy group at the 6-position would have a deactivating effect on nucleophilic substitution at the 2-position due to resonance donation. However, the strong activation provided by the ring nitrogen still makes the 2-position the most likely site for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds is a key aspect in designing selective transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Negishi, and Stille reactions, are widely used in organic synthesis. organic-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.org These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl. nih.gov This trend is based on the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst. Consequently, for this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

This selectivity has been experimentally demonstrated in related systems. For instance, the Suzuki-Miyaura cross-coupling of a 2-bromo-6-chloropyridine (B1266251) C-nucleoside with phenylboronic acid proceeded chemoselectively at the 2-position, displacing the bromine atom while leaving the chlorine atom intact. rsc.org This provides strong evidence that a similar selective coupling at the 2-position would occur with this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of a Halogenated Pyridine rsc.org

SubstrateCoupling PartnerCatalystProductYield
2-bromo-6-chloropyridine C-nucleosidePhenylboronic acidPd(PPh3)46-chloro-2-phenylpyridine C-nucleoside63%

This selective reactivity allows for sequential functionalization of the pyridine ring, where the bromine is first replaced via a cross-coupling reaction, followed by a subsequent reaction at the less reactive chlorine position.

The choice of ligand and palladium precursor can significantly influence the outcome of cross-coupling reactions. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) and Buchwald's biarylphosphine ligands, have been shown to be effective in promoting the coupling of less reactive aryl chlorides. cmu.edu

In cases where high selectivity for the C-Br bond is desired, standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are often sufficient. rsc.org However, to achieve coupling at the more robust C-Cl bond, more sophisticated catalyst systems are typically required. For example, palladium complexes with bulky N-heterocyclic carbene (NHC) ligands have been developed for the efficient coupling of aryl chlorides. nih.gov The design of the catalyst system can therefore be tailored to target a specific halogen on the this compound scaffold, enabling a high degree of control over the synthetic outcome.

Nickel-Catalyzed Cross-Coupling and Reductive Coupling

Nickel-catalyzed reactions offer a powerful tool for the functionalization of this compound. These methods can achieve cross-coupling between the pyridine core and various organic fragments, as well as reductive coupling to form new carbon-carbon bonds.

Nickel-catalyzed cross-electrophile coupling reactions have been successfully employed for the synthesis of 2-alkylated pyridines by reacting 2-chloropyridines with alkyl bromides. nih.gov This approach demonstrates promising functional group compatibility. nih.gov For instance, the use of a rigid bathophenanthroline (B157979) ligand in DMF solvent has proven effective for this transformation. nih.gov Furthermore, nickel catalysis is instrumental in the reductive cross-coupling of organohalides, including those with difluoromethylated secondary alkyl groups, showcasing broad functional group tolerance and applicability in late-stage functionalization. rsc.org These methodologies highlight the potential for selectively coupling substituents at the 2-position of the pyridine ring, leveraging the reactivity of the chloro or bromo group under specific nickel-catalyzed conditions.

Other Metal-Mediated Functionalizations (e.g., Copper, Iron)

Copper-mediated reactions are particularly effective for the functionalization of aryl halides, including derivatives of this compound. nih.govresearchgate.net The presence of a directing group can significantly accelerate these transformations, enabling the functionalization of even less reactive aryl bromides and chlorides. nih.gov For example, copper-catalyzed fluoroalkylation of aryl bromides has been demonstrated, where an ortho-directing group leads to high yields of the desired product. nih.gov Copper has been utilized for over a century in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net Recent advancements have expanded the scope of copper catalysis through the use of organic ligands, allowing for selective functionalization of aryl halides under milder conditions. researchgate.net

Copper-mediated chelation-assisted C-H functionalization has also emerged as a powerful strategy. rsc.org This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise unreactive C-H bonds. rsc.org For instance, copper-mediated oxidative C-H/N-H activation with alkynes, facilitated by a removable hydrazide directing group, provides access to valuable isoindolin-1-one (B1195906) scaffolds. nih.gov

Directed Ortho-Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) and lithiation reactions are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds, including derivatives of this compound. These reactions utilize a directing group to guide a metalating agent, typically an organolithium reagent, to a specific ortho-position, enabling subsequent reaction with an electrophile.

Regioselective Lithiation and Subsequent Electrophilic Trapping

The regioselective lithiation of halopyridines allows for the introduction of a wide range of functional groups. researchgate.net For instance, the treatment of 3-chloropyridine (B48278) with lithium diethylamide (LDA) at low temperatures results in the regioselective lithiation at the C4 position. researchgate.net Quenching this lithiated intermediate with various electrophiles yields 3,4-disubstituted pyridines. researchgate.net Similarly, 2-chloropyridine (B119429) can be regioselectively lithiated at the C6 position using BuLi-Me2N(CH2)2OLi (BuLi-LiDMAE), providing access to 6-functionalized 2-chloropyridines. researchgate.net

The choice of the lithiating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, in the lithiation of 2-chloro- and 2-methoxypyridine, the use of lithium dialkylamides can lead to C3 lithiation. researchgate.net The stability of the lithiated intermediate is also a key factor, and additives like bis(2-dimethylaminoethyl) ether can enhance both the degree of lithiation and the stability of the intermediate, leading to higher yields in subsequent electrophilic trapping reactions. nih.gov The trapping of these lithiated species with various electrophiles, such as aldehydes and ketones, has been successfully demonstrated. nih.govrsc.org

A summary of representative regioselective lithiation and electrophilic trapping reactions is presented below:

Starting MaterialLithiating AgentPosition of LithiationElectrophileProduct
3-ChloropyridineLDAC4Various3,4-Disubstituted Pyridines
2-ChloropyridineBuLi-LiDMAEC6Various6-Functionalized 2-Chloropyridines
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected)n-BuLiC6Aldehydes, Ketones6-Substituted Derivatives

Mechanistic Aspects of Directed Metalation in this compound

The mechanism of directed ortho-metalation in substituted pyridines is influenced by the interplay of electronic and steric effects of the substituents, as well as the nature of the metalating agent. In this compound, the methoxy group and the pyridine nitrogen are expected to be the primary directing groups.

The lithiation of substituted pyridines can be complex. For 2-chloro- and 2-methoxypyridine, it has been proposed that the process may not be a simple deprotonation. Instead, a mechanism involving pre-complexation of the lithium amide near the H-6 proton, followed by the formation of a 3,6-dilithio intermediate, has been suggested to explain the observed C-3 lithiation. researchgate.net The kinetic versus thermodynamic control of the lithiation is also a critical factor. For instance, in 2-chloropyridine, the kinetically favored lithiation occurs at C6 due to coordination with the pyridine nitrogen, while the thermodynamically more stable product arises from lithiation at C3. researchgate.net The presence of both the bromo and chloro substituents in this compound adds further complexity, potentially influencing the regioselectivity of the metalation through inductive and steric effects. The methoxy group at the 6-position is a strong directing group and would be expected to direct lithiation to the C5 position. However, the presence of the halogen atoms could alter this preference.

C-H Bond Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have become increasingly important strategies in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. These methods bypass the need for pre-functionalized starting materials, directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds.

Oxidative C-H Functionalization

Oxidative C-H functionalization involves the use of a metal catalyst and an oxidant to facilitate the reaction. This approach has been applied to a wide range of substrates, including electron-poor nitrogen heterocycles like pyridine. acs.org For instance, palladium-catalyzed C-H functionalization of acyldiazomethanes with aryl iodides has been developed, which proceeds with retention of the diazo functionality. science.gov

Copper-mediated oxidative C-H functionalization has also been extensively studied. rsc.orgnih.gov Chelation assistance is often employed to direct the metal catalyst to a specific C-H bond, enhancing the reactivity and selectivity of the transformation. rsc.org For example, copper-mediated oxidative C-H/N-H annulation of benzhydrazides with terminal alkynes, using a removable N-2-pyridylhydrazide directing group, provides an efficient route to 3-methyleneisoindolin-1-ones. nih.gov In the context of this compound, the pyridine nitrogen and the methoxy group could potentially act as directing groups to facilitate C-H activation at the C4 or C5 positions, although specific examples for this substrate are not prevalent in the searched literature. The development of such strategies would provide a direct route to poly-substituted pyridine derivatives.

Photoredox-Catalyzed C-H Activation

While direct studies on the photoredox-catalyzed C-H activation of this compound are not extensively documented in the reviewed literature, the reactivity of this compound can be inferred from the established principles of photoredox catalysis on substituted pyridine systems. The interplay of the electron-withdrawing chloro and bromo substituents with the electron-donating methoxy group is expected to significantly influence the regioselectivity and efficiency of such transformations.

Photoredox catalysis has emerged as a powerful methodology for the formation of C-C bonds by activating C-H bonds under mild conditions, typically involving visible light and a photocatalyst. These reactions often proceed via the generation of radical intermediates that can engage with heteroaromatic systems. In the context of substituted pyridines, the position of C-H functionalization is dictated by a combination of electronic and steric factors.

Predicting the regioselectivity of a photoredox-catalyzed C-H functionalization on this compound would involve considering the competing electronic effects. The C5 position is activated by the C6-methoxy group and deactivated by the C3-chloro group. The C4 position is primarily influenced by the adjacent C3-chloro and C5-hydrogen. The outcome of such a reaction would likely depend on the nature of the incoming radical species and the specific photocatalytic system employed.

Research on other substituted pyridines provides insight into potential transformations. For instance, the C-4 selective alkylation of pyridines has been achieved using photoredox catalysis with N-(acyloxy)phthalimides as alkyl radical precursors. rsc.org This suggests a possible pathway for introducing alkyl groups at the C4 position of this compound.

Similarly, C-H arylation of pyridines under photoredox conditions is a well-established transformation. nih.govnih.govrsc.org While often directed by the electronic properties of substituents or by specific directing groups, the generation of aryl radicals in the presence of this compound could potentially lead to arylation at one of the available C-H positions. The regioselectivity would be a critical aspect to determine experimentally.

Given the lack of direct experimental data, the following tables present representative examples of photoredox-catalyzed C-H functionalization on substituted pyridines to illustrate the potential reactivity of this compound.

Table 1: Representative Examples of Photoredox-Catalyzed C-4 Alkylation of Substituted Pyridines

Pyridine SubstrateAlkyl Radical SourcePhotocatalystSolventYield (%)Reference
4-PhenylpyridineN-(Acetoxy)phthalimideRu(bpy)₃Cl₂CH₃CN85 rsc.org
4-(Trifluoromethyl)pyridineN-(Pivaloyloxy)phthalimideIr(ppy)₃DMF78 rsc.org
Methyl IsonicotinateN-(Cyclohexanecarbonyloxy)phthalimideEosin YDMSO65 rsc.org

Table 2: Representative Examples of Photoredox-Catalyzed C-H Arylation of Substituted Pyridines

Pyridine SubstrateAryl SourcePhotocatalystConditionsRegioselectivityYield (%)Reference
3-Chloropyridine4-Methoxybenzenediazonium tetrafluoroborateRu(bpy)₃(PF₆)₂LED irradiation, Room TempC472 nih.govnih.gov
3,5-DichloropyridineBenzenediazonium tetrafluoroborate[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Blue LED, Room TempC488 nih.govnih.gov
2-Methoxypyridine4-Fluorobenzenediazonium tetrafluoroboratefac-Ir(ppy)₃Visible Light, 25 °CC564 nih.gov

The data in these tables, derived from studies on other substituted pyridines, suggest that this compound could be a viable substrate for photoredox-catalyzed C-H activation, with the potential for functionalization at its C4 and C5 positions. However, empirical studies are necessary to determine the precise reactivity and regioselectivity for this specific compound.

Applications of 2 Bromo 3 Chloro 6 Methoxypyridine As a Key Synthetic Building Block

Advanced Intermediacy in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 2-Bromo-3-chloro-6-methoxypyridine offers distinct reaction sites, allowing for its use as an advanced intermediate in the synthesis of complex heterocyclic systems. The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring allows for chemoselective reactions, where one halogen can be selectively functionalized while the other remains intact for subsequent transformations. This stepwise functionalization is a cornerstone of efficient synthetic strategies.

Research on structurally similar dihalogenated pyridines has demonstrated the feasibility of selective cross-coupling reactions. For instance, in the synthesis of 2,6-disubstituted pyridine C-deoxyribonucleosides, a related compound, 2-bromo-6-chloropyridine (B1266251) C-nucleoside, underwent a chemoselective Suzuki-Miyaura cross-coupling reaction. The reaction occurred selectively at the C2 position, displacing the bromine atom, while the chlorine atom at the C6 position was preserved for further modifications. rsc.org This type of selective reactivity is crucial for the controlled assembly of intricate molecular structures.

Similarly, other halogenated pyridine building blocks are employed in the construction of complex molecules through various cross-coupling reactions like the Heck reaction. a2bchem.com The ability to sequentially introduce different substituents onto the pyridine core is a powerful tool for building sophisticated heterocyclic frameworks that are often found in biologically active compounds and functional materials.

Precursor in the Rational Design and Synthesis of Functional Molecules

The rational design and synthesis of functional molecules, particularly in the fields of medicinal chemistry and materials science, often rely on the availability of versatile starting materials. This compound serves as a key precursor due to the array of chemical modifications it can undergo. The halogen substituents can be transformed through various palladium-catalyzed cross-coupling reactions, while the methoxy (B1213986) group can be a handle for further derivatization.

For example, a closely related compound, 6-bromo-2-methoxypyridin-3-amine, was instrumental in the synthesis of novel gamma-secretase modulators (GSMs). nih.gov These modulators are of interest in the study of Alzheimer's disease. The synthesis involved a nucleophilic aromatic substitution to introduce the methoxy group, highlighting the utility of these precursors in creating medicinally relevant scaffolds. nih.gov The insertion of a methoxypyridine motif into the tetracyclic scaffold of the GSMs led to compounds with improved activity and solubility. nih.gov

Furthermore, the general class of halogenated pyridines, such as 5-Bromo-2-chloro-3-methoxypyridine, are recognized as valuable building blocks for creating a diverse range of new compounds with tailored properties and functionalities for potential use as pharmaceutical intermediates or in agrochemicals. a2bchem.com

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Chemical library synthesis and diversity-oriented synthesis (DOS) are powerful strategies in drug discovery and chemical biology for exploring vast areas of chemical space. These approaches aim to generate collections of structurally diverse small molecules. The utility of this compound in this context lies in its potential to serve as a versatile scaffold that can be elaborated in multiple directions to create a library of related but distinct compounds.

The chemoselective functionalization of dihalogenated pyridines is a key enabling technology for DOS. For instance, the synthesis of a small library of 2,6-disubstituted pyridine C-deoxyribonucleosides was achieved starting from a bromo-chloropyridine C-nucleoside intermediate. rsc.org By performing sequential and selective reactions at the two different halogen positions, a variety of substituents could be introduced, leading to a collection of diverse molecules. rsc.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The general principles of DOS often involve the use of a common substrate that can undergo a variety of reactions to produce a wide range of molecular architectures. The reactivity of compounds like this compound makes them well-suited for such synthetic campaigns, enabling the exploration of novel chemical entities for various applications.

Mechanistic Investigations into Reactions Involving 2 Bromo 3 Chloro 6 Methoxypyridine

Elucidation of Reaction Pathways for Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental transformation. In 2-bromo-3-chloro-6-methoxypyridine, the reaction pathway is dictated by the electronic properties of the pyridine ring and the nature of the leaving groups.

Reaction Mechanism and Regioselectivity: The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile attacks an electron-deficient carbon atom, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

For pyridine derivatives, nucleophilic attack is favored at the C2 (α) and C4 (γ) positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com In the case of this compound, both halogen substituents are in activated positions (C2 and C3, which is ortho to the activating methoxy (B1213986) group at C6).

The regioselectivity of the substitution—whether the bromide at C2 or the chloride at C3 is replaced—depends on several factors:

Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.

Activation by Nitrogen: The C2 position is directly adjacent to the ring nitrogen, which provides powerful resonance stabilization for the intermediate formed upon nucleophilic attack at this site. stackexchange.com

Inductive and Resonance Effects: The methoxy group at C6 is electron-donating by resonance but electron-withdrawing by induction. Its presence influences the electron density of the entire ring.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the reactivity patterns by calculating the energies of the transition states and intermediates for attack at each position. nih.gov For dihalopyridines, these studies generally show that the activation barrier for nucleophilic attack is lower at the C2 position compared to other positions, especially when a good leaving group like bromide is present. Therefore, nucleophilic substitution on this compound is expected to proceed preferentially at the C2 position, leading to the displacement of the bromide ion. Studies on other 2-halopyridines have shown that the rate-determining step can vary depending on the nucleophile and reaction conditions. sci-hub.se

Mechanistic Studies of Metal-Catalyzed Cross-Coupling Processes

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the mechanism and regioselectivity being of primary interest.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. youtube.com Given the different reactivities of C-Br and C-Cl bonds, this step is highly selective. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. libretexts.org Therefore, for this compound, the oxidative addition will occur almost exclusively at the C-Br bond.

Transmetalation/Carbopalladation: In Suzuki reactions, the organoboron species transfers its organic group to the palladium complex in the transmetalation step. In Heck reactions, the olefin coordinates to the palladium and inserts into the Pd-C bond (carbopalladation).

Reductive Elimination: The final step is the reductive elimination of the desired product from the Pd(II) complex, which regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

Buchwald-Hartwig Amination: This reaction follows a similar catalytic cycle for C-N bond formation. wikipedia.orglibretexts.org Mechanistic studies have shown that after the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org Reductive elimination from this complex yields the aminated pyridine and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.org The choice of phosphine (B1218219) ligand is critical for the efficiency of these steps. researchgate.netorganic-chemistry.org

The following table summarizes the expected regioselective outcomes for various cross-coupling reactions with this substrate.

Investigation of Directed Metalation and C-H Activation Mechanisms

Beyond substitutions at the carbon-halogen bonds, the pyridine ring can be functionalized through deprotonation (metalation) or direct C-H activation.

Directed ortho-Metalation (DoM): The methoxy group at the C6 position can act as a directed metalating group (DMG). arkat-usa.org In a DoM reaction, a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), coordinates to the heteroatom of the DMG (the oxygen of the methoxy group). researchgate.net This pre-complexation positions the base for regioselective deprotonation of the nearest C-H bond. For this compound, the possible sites for deprotonation are C4 and C5. The C5 position is sterically hindered by the adjacent methoxy group and electronically influenced by the adjacent C-Cl bond. The C4 position is adjacent to the chloro substituent. Mechanistic studies on related substituted alkoxypyridines suggest that metalation often occurs at the most acidic proton, which is influenced by the combined inductive effects of the neighboring substituents. arkat-usa.orgresearchgate.net Trapping the resulting organometallic intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) introduces a new substituent at that position.

C-H Activation: Transition metal-catalyzed C-H activation is a modern strategy for functionalizing otherwise unreactive C-H bonds. nih.gov The pyridine nitrogen is a powerful directing group for C-H activation at the C2 and C6 positions. rsc.org However, since these positions are already substituted in this compound, distal C-H activation at C4 or C5 becomes relevant. The mechanism typically involves coordination of a transition metal (e.g., Pd, Rh, Ir) to the directing group, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. acs.orgnih.gov This intermediate can then react with various partners to form a new functional group. The regioselectivity of these reactions (C4 vs. C5) is a subject of ongoing research and is influenced by sterics, electronics, and the specific catalytic system employed. nih.gov

Stereochemical Implications in Complex Reaction Sequences

While this compound is itself achiral, it can be a precursor in reaction sequences that generate chiral molecules, most notably atropisomers.

Atropisomerism in Biaryl Synthesis: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nsf.gov This phenomenon is common in ortho-substituted biaryl compounds. When this compound undergoes a Suzuki-Miyaura coupling reaction with an ortho-substituted arylboronic acid, the resulting product can be a biaryl with restricted rotation around the newly formed C-C bond. beilstein-journals.orgresearchgate.net

The mechanism of stereochemical control in such reactions can be complex. If the coupling reaction is performed under conditions that allow for dynamic kinetic resolution, or if a chiral ligand is used on the metal catalyst, it is possible to achieve an enantioselective synthesis of one atropisomer over the other. nih.govnih.gov Mechanistic studies suggest that the stereochemical outcome is determined during the reductive elimination step from the palladium(II) intermediate. nih.gov The conformation of this intermediate, influenced by steric interactions between the ligand, the pyridine ring, and the coupling partner, dictates which atropisomeric form of the product is preferentially formed. While direct studies on this specific pyridine are limited, research on analogous systems demonstrates that careful selection of reaction conditions and chiral ligands can provide high levels of atropselectivity. beilstein-journals.orgacs.org

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 2 Bromo 3 Chloro 6 Methoxypyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. news-medical.netoxinst.com For 2-Bromo-3-chloro-6-methoxypyridine, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a detailed mapping of the molecule's connectivity.

Distinguishing between isomers is a key capability of NMR. news-medical.netoxinst.com For instance, the substitution pattern on the pyridine (B92270) ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In a compound like this compound, the two remaining protons on the pyridine ring would exhibit specific splitting patterns and chemical shifts based on their positions relative to the substituents.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming assignments. A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. oxinst.com Furthermore, the Nuclear Overhauser Effect (NOE) can be observed in 1D or 2D NOESY/EXSY experiments to establish through-space proximity between protons, which is particularly useful for confirming the spatial arrangement of substituents. acs.org For example, an NOE between the methoxy (B1213986) protons and a specific aromatic proton would help to definitively place the methoxy group at the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4~7.0-7.5~120-125
H-5~6.5-7.0~110-115
OCH₃~3.9-4.1~53-56
C-2-~140-145
C-3-~115-120
C-4-~140-145
C-5-~110-115
C-6-~160-165
Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to determine its elemental formula. rsc.org The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) often leads to extensive fragmentation, and the resulting fragment ions can be analyzed to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways might include the loss of the methoxy group (•OCH₃), a chlorine atom (•Cl), or a bromine atom (•Br). The relative abundance of these fragment ions can help in elucidating the substitution pattern on the pyridine ring.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₆H₅BrClNO)

Ionm/z (Da)Relative Abundance (%)
[M]⁺ (⁷⁹Br, ³⁵Cl)220.9243100.0
[M+2]⁺ (⁸¹Br, ³⁵Cl)222.922397.7
[M+2]⁺ (⁷⁹Br, ³⁷Cl)222.921432.5
[M+4]⁺ (⁸¹Br, ³⁷Cl)224.919331.8
Note: The monoisotopic mass is calculated using the most abundant isotopes, ⁷⁹Br and ³⁵Cl. The table shows the expected relative abundances of the major isotopic peaks.

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ekb.eg This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the substitution pattern on the pyridine ring and the conformation of the methoxy group relative to the ring.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined. acs.org This information is crucial for understanding intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. Pyridine and its derivatives are known to crystallize in various systems, with the specific packing arrangement depending on the nature and position of the substituents. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. In the case of this compound, the IR and Raman spectra would show characteristic bands for the C-H, C=C, C=N, and C-O stretching and bending vibrations of the substituted pyridine ring and the methoxy group.

The positions and intensities of these bands can be influenced by the substitution pattern, allowing for differentiation between isomers. For example, the C-Cl and C-Br stretching vibrations typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). While these can sometimes be difficult to assign definitively, they contribute to the unique vibrational signature of the molecule. A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide insights into the molecule's conformation and symmetry. ias.ac.in

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Aromatic C-HStretching3000-3100
C=C, C=N (Pyridine ring)Stretching1400-1600
C-O (Methoxy)Asymmetric Stretching1250-1300
C-O (Methoxy)Symmetric Stretching1000-1050
C-ClStretching600-800
C-BrStretching500-600
Note: These are general ranges and the exact frequencies will be specific to the molecule.

Computational and Theoretical Studies on 2 Bromo 3 Chloro 6 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific DFT studies on 2-Bromo-3-chloro-6-methoxypyridine were found. DFT is a common computational method used to investigate the electronic structure and reactivity of molecules. For related compounds like 2-chloro-6-methoxypyridine, DFT calculations have been used to determine optimized geometry and vibrational frequencies. nih.govdntb.gov.ua Similar studies on other pyridine (B92270) derivatives like 2-bromo-3-hydroxy-6-methylpyridine have also been conducted. researchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

There is no available HOMO-LUMO analysis for this compound in the search results. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals provides insights into the molecule's reactivity. For instance, studies on related molecules like 3-bromo-2-hydroxypyridine (B31989) have utilized HOMO-LUMO analysis to understand electron density transfer and predict reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Specific MEP maps for this compound are not available. MEP analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For the related compound 2-bromo-3-hydroxy-6-methylpyridine, MEP analysis has been used to understand its reactive nature. researchgate.net

Ab-initio Quantum Chemical Calculations for Molecular Properties and Interactions

No specific ab-initio quantum chemical calculations for this compound were found in the search results. Ab-initio methods are used to compute molecular properties from first principles. Studies on other halogenated compounds, such as 2-bromo-6-chloro-4-fluoroaniline, have employed these methods to determine molecular geometries and other properties. researchgate.net

Modeling of Reaction Pathways, Transition States, and Energy Barriers

Information on the modeling of reaction pathways, transition states, and energy barriers specifically for this compound is not available. Such studies are crucial for understanding the mechanisms and kinetics of chemical reactions.

Computational Analysis of Steric and Electronic Effects on Regioselectivity in Reactions

There is no available computational analysis of the steric and electronic effects on the regioselectivity of reactions involving this compound. This type of analysis helps in predicting the outcome of chemical reactions where multiple products can be formed.

Challenges and Future Directions in the Research of 2 Bromo 3 Chloro 6 Methoxypyridine

Addressing Intrinsic Regioselectivity Challenges in Multi-Functionalization

The presence of multiple reactive sites on the 2-bromo-3-chloro-6-methoxypyridine ring poses a significant challenge in achieving regioselective functionalization. The bromine and chlorine atoms exhibit different reactivities, which can be exploited for selective transformations. However, the electronic influence of the methoxy (B1213986) group and the nitrogen atom within the pyridine (B92270) ring can complicate reaction outcomes.

Research has shown that the functionalization of halopyridines is highly dependent on the reaction conditions and the nature of the reagents employed. For instance, in halogen-metal exchange reactions, the choice of the organometallic reagent and the temperature can dictate which halogen is preferentially exchanged. znaturforsch.com Studies on related dihalopyridines have demonstrated that both bromine/lithium and chlorine/lithium exchanges are possible, with the outcome often influenced by the position of the halogens and other substituents on the ring. znaturforsch.com The inherent electronic properties of the pyridine ring can also hinder certain transformations, such as meta-C-H functionalization, often requiring harsh reaction conditions. nih.gov

The development of methods for the regioselective functionalization of pyridines is an active area of research. mdpi.comnih.govresearchgate.net Strategies involving directed metalation, where a substituent directs the metalating agent to a specific position, have proven effective for various pyridine derivatives. znaturforsch.com However, the interplay of the bromo, chloro, and methoxy substituents in this compound presents a unique case that requires careful study to predict and control the regioselectivity of multi-functionalization reactions.

Development of Sustainable and Atom-Economical Synthetic Approaches

Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. The principles of green chemistry encourage the development of more sustainable and atom-economical synthetic routes. rsc.org Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a key metric in this endeavor. rsc.org

The synthesis of this compound itself can be improved to be more environmentally friendly. For example, a patented method for preparing 2-bromo-3-methoxypyridine (B21398) involves the bromination of 3-hydroxypyridine (B118123) followed by methylation. google.com While this method is described as having mild reaction conditions and a high yield, a detailed analysis of its atom economy and environmental impact could reveal opportunities for further optimization. google.com

Future research should focus on developing synthetic pathways that minimize waste, use less toxic solvents, and reduce the number of synthetic steps. This could involve the use of catalytic methods that replace stoichiometric reagents, leading to higher atom economy and a reduced environmental footprint. rsc.org

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The differential reactivity of the bromine and chlorine atoms in this compound offers a prime opportunity for chemoselective transformations using novel catalytic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Studies on similar bromo-chloropyridine systems have shown that chemoselective cross-coupling at the more reactive bromine position is often achievable. rsc.org For instance, the Suzuki-Miyaura coupling of a 2-bromo-6-chloropyridine (B1266251) derivative with a boronic acid proceeded selectively at the C-2 position, displacing the bromine atom. rsc.org However, achieving high selectivity can be challenging and may require careful optimization of the catalyst, ligands, and reaction conditions.

The development of new catalytic systems with enhanced selectivity is a key area for future research. This includes exploring catalysts based on other transition metals, as well as developing novel ligands that can fine-tune the reactivity of the catalytic center. The goal is to develop a toolbox of catalytic methods that allow for the selective functionalization of either the C-Br or the C-Cl bond in this compound, providing access to a wider range of derivatives.

Integration of this compound in Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. youtube.comscispace.comrsc.org The integration of this compound into flow chemistry setups could significantly accelerate the discovery of new derivatives with interesting properties.

Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and reagents, allowing for the rapid optimization of reactions involving this compound. youtube.com This high-throughput approach can be particularly valuable for exploring the complex regioselectivity challenges associated with this compound. Furthermore, flow chemistry can enable the safe and efficient scale-up of reactions that may be hazardous or difficult to control in batch mode. youtube.comscispace.com

Recent advances in flow chemistry have demonstrated its utility in a variety of transformations, including cross-coupling reactions, lithiations, and hydrogenations. acs.org Applying these techniques to this compound could lead to the development of efficient and automated synthetic routes to a diverse library of pyridine derivatives.

Emerging Roles in New Areas of Chemical Research and Material Science

The unique electronic and structural features of this compound and its derivatives suggest potential applications in various areas of chemical research and material science. Pyridine-containing compounds are known to exhibit a wide range of biological activities and are common scaffolds in pharmaceuticals and agrochemicals. nih.govresearchgate.net The ability to selectively introduce different functional groups onto the this compound core could lead to the discovery of new bioactive molecules.

Beyond medicinal chemistry, pyridine derivatives are also of interest in material science. They can be used as ligands for metal complexes with interesting catalytic or photophysical properties. The presence of both a "hard" nitrogen donor and "soft" halogen substituents could lead to unique coordination behavior. Furthermore, the incorporation of this substituted pyridine unit into larger conjugated systems could lead to the development of novel organic electronic materials with tailored properties.

Future research should explore the synthesis of novel materials derived from this compound and investigate their properties. This could include the preparation of novel ligands for catalysis, fluorescent dyes, or components for organic light-emitting diodes (OLEDs) and other electronic devices. The versatility of this building block provides a rich platform for innovation in these emerging fields.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-chloro-6-methoxypyridine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves halogenation and methoxylation of pyridine precursors. Key steps include:

  • Bromination/Chlorination: Use of halogenating agents (e.g., NBS or SOCl₂) under controlled temperatures (40–80°C) to achieve regioselective substitution .
  • Methoxylation: Nucleophilic substitution with methoxide ions (NaOMe/MeOH) at elevated temperatures (70–100°C) to introduce the methoxy group at the 6-position .
  • Catalytic Cross-Coupling: Nickel or palladium catalysts (e.g., NiCl₂(dppe)) for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups, requiring anhydrous conditions and inert atmospheres .

Optimization Strategies:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar stages) to improve yields.
  • Use computational tools (DFT) to predict steric/electronic effects on substitution patterns .

Q. How can X-ray crystallography and NMR spectroscopy validate the structure of this compound?

Methodological Answer:

  • X-ray Crystallography:
  • Sample Preparation: Grow single crystals via slow evaporation in ethanol/chloroform mixtures.
  • Data Collection: Use SHELX programs (SHELXL/SHELXS) for structure refinement. Compare bond lengths/angles with literature values (e.g., C-Br ≈ 1.89 Å, C-Cl ≈ 1.73 Å) .
    • NMR Spectroscopy:
  • ¹H NMR: Identify methoxy protons as a singlet at δ 3.8–4.0 ppm; aromatic protons appear as doublets (J = 5–8 Hz) due to coupling with adjacent halogens .
  • ¹³C NMR: Confirm methoxy carbon at δ 55–60 ppm and halogenated carbons at δ 110–130 ppm .

Advanced Research Questions

Q. What challenges exist in controlling regioselectivity during further functionalization of this compound?

Methodological Answer: Regioselectivity is influenced by:

  • Steric Effects: The 2-bromo and 3-chloro groups hinder electrophilic substitution at adjacent positions, favoring reactions at the 4- or 5-positions .
  • Electronic Effects: Electron-withdrawing halogens direct nucleophilic attacks to electron-deficient sites. Computational modeling (e.g., DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .

Case Study:

Reaction TypePreferred PositionYield (%)Conditions
Suzuki Coupling4-position75–85Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Ullmann Coupling5-position60–70CuI, 1,10-phenanthroline

Data adapted from analogous pyridine derivatives .

Q. How do computational methods like DFT aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
  • Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, LUMO localization at the 4-position predicts susceptibility to nucleophilic attack .
  • Simulate transition states to evaluate activation energies for competing reaction pathways.
    • Molecular Dynamics (MD):
  • Model solvent effects (e.g., DMF vs. THF) on reaction kinetics and selectivity .

Q. What biological activities are observed in derivatives of this compound, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer: Derivatives show potential in:

  • Antimicrobial Activity: Substitution with amino groups enhances binding to bacterial topoisomerases.
  • Kinase Inhibition: Bulky aryl groups at the 4-position improve selectivity for tyrosine kinases .

SAR Table:

Derivative SubstituentBioactivity (IC₅₀)Target
4-Amino12 µM (E. coli)DNA gyrase
4-(4-Chlorophenyl)0.8 µM (c-Met kinase)Tyrosine kinase
5-Nitro>50 µM (Inactive)N/A

Data extrapolated from structurally related compounds .

Data Contradictions and Resolution

  • Regioselectivity in Cross-Coupling: While some studies suggest preferential 4-substitution, others report 5-substitution under similar conditions. Resolution involves:
    • Systematic variation of catalysts (Pd vs. Ni) and ligands (bidentate vs. monodentate) .
    • In situ monitoring via IR spectroscopy to detect intermediate species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.